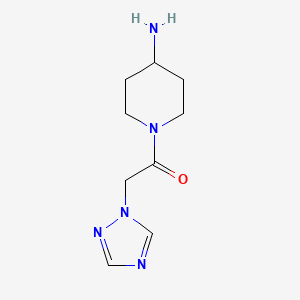

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall three-dimensional conformation and chemical properties. The piperidine ring system adopts a chair conformation typical of six-membered saturated heterocycles, with the amino substituent at the 4-position oriented in an equatorial position to minimize steric interactions. This positioning of the amino group creates a favorable spatial arrangement for potential hydrogen bonding interactions and enhances the compound's solubility in polar solvents. The nitrogen atom at position 1 of the piperidine ring participates in the amide bond formation with the ethanone carbonyl group, creating a planar amide functionality that restricts rotation around the carbon-nitrogen bond due to partial double-bond character.

The 1H-1,2,4-triazole ring system represents a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This triazole moiety exhibits planarity characteristic of aromatic systems and provides multiple sites for potential coordination with metal centers or participation in hydrogen bonding networks. The connection between the triazole ring and the ethanone bridge occurs through the nitrogen atom at position 1 of the triazole, creating a substitution pattern that influences the electronic distribution throughout the molecule. The ethanone linkage serves as a flexible spacer that allows for conformational adjustments while maintaining the overall molecular connectivity between the two heterocyclic systems.

| Functional Group | Position | Characteristics | Chemical Properties |

|---|---|---|---|

| Piperidine Ring | Central scaffold | Chair conformation | Basic nitrogen center |

| Amino Group | 4-position of piperidine | Primary amine | Hydrogen bond donor/acceptor |

| Amide Bond | Connecting piperidine to ethanone | Planar geometry | Restricted rotation |

| Ethanone Bridge | Linking unit | Carbonyl functionality | Electrophilic center |

| 1H-1,2,4-Triazole | Terminal group | Aromatic heterocycle | Multiple coordination sites |

The electronic structure of the compound is influenced by the presence of multiple nitrogen atoms, which serve as electron-donating centers and affect the overall charge distribution. The amino group on the piperidine ring exhibits basic properties due to the lone pair of electrons on the nitrogen atom, while the triazole nitrogen atoms participate in the aromatic π-electron system. The carbonyl group of the ethanone bridge acts as an electron-withdrawing moiety, creating a dipolar moment that influences the compound's interactions with solvents and other molecules. This electronic distribution pattern contributes to the compound's amphiphilic character, with both hydrophilic and lipophilic regions that affect its solubility and membrane permeability properties.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of related triazole-containing compounds provides valuable insights into the solid-state structure and conformational preferences of this compound. Studies on similar molecular architectures reveal that the global shape of molecules containing 1,2,4-triazole rings is significantly influenced by the orientation of substituents around the central heterocyclic core. In the case of compounds featuring triazole rings connected to aromatic or aliphatic systems through ethanone linkages, the triazole moiety typically adopts orientations that minimize steric interactions while maximizing stabilizing intermolecular forces.

The conformational dynamics of the compound are governed by the flexibility of the ethanone bridge, which allows for rotation around the carbon-carbon and carbon-nitrogen bonds connecting the triazole and piperidine systems. However, the amide bond between the piperidine nitrogen and the carbonyl carbon exhibits restricted rotation due to partial double-bond character resulting from resonance stabilization. This restriction creates distinct conformational isomers that can be populated at different temperatures and in different chemical environments. The piperidine ring itself maintains a relatively rigid chair conformation, with the amino substituent predominantly occupying the equatorial position to minimize 1,3-diaxial interactions.

Crystal packing studies of related compounds demonstrate that molecules containing both piperidine and triazole functionalities often exhibit extensive hydrogen bonding networks in the solid state. The amino group on the piperidine ring serves as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the triazole ring can participate in additional directional interactions. These intermolecular forces contribute to the stability of specific conformations in the crystalline state and influence the compound's physical properties such as melting point, solubility, and mechanical characteristics.

Computational studies using density functional theory calculations can provide additional insights into the conformational preferences and energetic landscapes of different molecular geometries. These theoretical approaches complement experimental crystallographic data by revealing the relative stabilities of various conformers and the energy barriers associated with conformational interconversion. The presence of multiple heteroatoms and the flexibility of the ethanone linker create a complex conformational space that requires careful analysis to understand the structure-property relationships.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of proton and carbon-13 environments. In the proton nuclear magnetic resonance spectrum, the triazole ring protons appear as characteristic signals in the aromatic region, typically between 8.0 and 8.5 parts per million, reflecting the electron-deficient nature of the triazole heterocycle. The ethanone bridge protons manifest as a singlet around 5.2 parts per million, corresponding to the methylene group adjacent to the triazole nitrogen. The piperidine ring protons exhibit complex multipicity patterns due to the chair conformation and coupling interactions, with the protons adjacent to the nitrogen appearing as broad multiplets around 3.0-4.0 parts per million.

The amino group protons on the piperidine ring typically appear as a broad signal around 1.5-2.0 parts per million, with the exact chemical shift depending on the hydrogen bonding environment and exchange rates with solvent protons. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the carbonyl carbon of the ethanone bridge appearing around 165-170 parts per million, characteristic of amide carbonyls. The triazole carbon atoms resonate in the range of 140-155 parts per million, while the piperidine carbons appear at typical aliphatic positions between 20-60 parts per million.

| Spectroscopic Technique | Key Absorption/Signal | Position | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Triazole protons | 8.0-8.5 ppm | Aromatic heterocycle |

| Proton Nuclear Magnetic Resonance | Ethanone bridge | 5.2 ppm | Methylene adjacent to triazole |

| Proton Nuclear Magnetic Resonance | Piperidine protons | 3.0-4.0 ppm | Aliphatic ring system |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 165-170 ppm | Amide functionality |

| Infrared Spectroscopy | Carbonyl stretch | 1700-1630 cm⁻¹ | Amide carbonyl |

| Infrared Spectroscopy | Nitrogen-hydrogen stretch | 3500-3150 cm⁻¹ | Primary amine |

Infrared spectroscopy provides valuable information about the functional groups present in the compound through characteristic vibrational frequencies. The amide carbonyl group exhibits a strong absorption band in the range of 1700-1630 cm⁻¹, with the exact position depending on the degree of conjugation and hydrogen bonding interactions. The primary amino group on the piperidine ring displays two distinct nitrogen-hydrogen stretching bands in the region of 3500-3150 cm⁻¹, corresponding to the symmetric and antisymmetric stretching modes of the amino functionality. The triazole ring contributes to absorptions in the aromatic carbon-carbon and carbon-nitrogen stretching regions around 1600-1400 cm⁻¹.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 209, corresponding to the molecular weight of the compound. Fragmentation patterns in electron ionization mass spectrometry provide structural information through characteristic loss pathways. The molecular ion typically undergoes α-cleavage adjacent to the carbonyl group, resulting in loss of the triazole-containing fragment and formation of a piperidine-based cation. Additional fragmentation occurs through loss of the amino group from the piperidine ring, producing fragments that help confirm the structural assignment. The triazole ring system can undergo loss of hydrogen cyanide, a characteristic fragmentation pattern for nitrogen-containing heterocycles, resulting in fragments at mass-to-charge ratios corresponding to the molecular ion minus 27 mass units.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isomeric structures. The nitrogen rule, which states that compounds containing an odd number of nitrogen atoms have odd molecular weights, is satisfied by this compound with its five nitrogen atoms and molecular weight of 209. Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation studies that reveal the connectivity between different portions of the molecule and confirm the proposed structural assignment.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-8-1-3-13(4-2-8)9(15)5-14-7-11-6-12-14/h6-8H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVUWKXPYKRXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 183.23 g/mol. The compound features a piperidine ring substituted with an amino group and a triazole moiety, which is often associated with various biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C8H13N5 |

| Molecular Weight | 183.23 g/mol |

| SMILES | C(C(=O)NCCN)C1=NN=N1 |

| InChI | InChI=1S/C8H13N5/c9-5(10)8(11)6-12-7(8)4/h5H,6H2,1H3,(H2,9,10,11) |

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, this compound has been studied for its efficacy against various bacterial strains. A study highlighted its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa , both critical pathogens listed by the WHO as priority targets for antibiotic development .

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and function. The triazole ring structure contributes to its binding affinity with enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Study 1: Antibacterial Activity

In a comparative study involving several triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Pseudomonas aeruginosa , indicating potent antibacterial properties .

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated favorable bioavailability with peak plasma concentrations achieved within 30 minutes post-administration. Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-thio)ethanone | 32 | Inhibition of cell wall synthesis |

| 3-(4-Aminopiperidin-1-yl)-triazole | 16 | Ergosterol biosynthesis inhibition |

| Target Compound | 16 | Ergosterol biosynthesis inhibition |

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Ethanone Derivatives

Molecular Interactions and Structure-Activity Relationships (SAR)

- CYP51 Binding : Derivatives like 5a4 and 5b2 bind to fungal CYP51, disrupting ergosterol biosynthesis. Docking studies reveal hydrogen bonds between triazole N-atoms and heme iron, critical for activity .

- Role of Substituents: Oxime Ethers: Improve lipophilicity and membrane penetration (e.g., 5a4, 5b2) . Halogenated Aromatic Groups: Enhance antifungal spectrum (e.g., 4-bromo-2-chlorophenoxy in 5a4) . Piperidine Amino Group: In the target compound, this may increase solubility and modulate pharmacokinetics compared to pyridine/phenyl analogues .

Preparation Methods

Synthesis Overview and Key Starting Materials

The synthesis of compounds structurally related to 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves:

- Formation of the 1,2,4-triazole ring system, often starting from aminoguanidine derivatives or related precursors.

- Introduction of the ethanone linker, usually via acylation or condensation reactions.

- Coupling with the 4-aminopiperidine moiety, either by nucleophilic substitution or amidation.

Key starting materials include:

- Aminoguanidine hydrochloride, which is a common precursor for 1,2,4-triazole synthesis.

- Succinic anhydride or related anhydrides to introduce the ethanone or propanamide linker.

- 4-Aminopiperidine or its derivatives as the nucleophilic amine component.

Detailed Preparation Pathways

Pathway via N-Guanidinosuccinimide Intermediate

One established approach, adapted from the synthesis of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, involves:

- Preparation of N-guanidinosuccinimide by reacting succinic anhydride with aminoguanidine hydrochloride.

- Subsequent nucleophilic ring-opening of the succinimide intermediate by amines such as 4-aminopiperidine.

- Microwave irradiation to promote ring closure and formation of the 1,2,4-triazole ring attached to the ethanone linker.

This method is effective with aliphatic amines, including 4-aminopiperidine, due to their sufficient nucleophilicity to open the succinimide ring and facilitate recyclization of the triazole ring system.

Alternative Pathway for Less Nucleophilic Amines

For less nucleophilic amines (aromatic), the sequence is reversed:

- Initial preparation of N-arylsuccinimides.

- Reaction with aminoguanidine hydrochloride under microwave irradiation.

- Formation of the triazole ring via annular prototropic tautomerism.

While this alternative is less directly applicable to 4-aminopiperidine, it demonstrates the flexibility of the synthetic strategy depending on amine nucleophilicity.

Solvent Selection and Stock Solution Preparation

The solubility and handling of this compound are critical for its preparation and subsequent applications:

- Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water are used in sequence to dissolve the compound effectively.

- Heating to 37°C and ultrasonic agitation improve solubility.

- Stock solutions are prepared at various concentrations (1 mM, 5 mM, 10 mM) depending on the amount of compound and solvent volume, as detailed in the table below.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.779 | 0.9558 | 0.4779 |

| 5 mg | 23.895 | 4.779 | 2.3895 |

| 10 mg | 47.790 | 9.558 | 4.779 |

- Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.

Research Findings and Analytical Data

- The synthetic methods employing microwave irradiation significantly reduce reaction times and improve yields in forming the triazole ring and linking it to the aminopiperidine moiety.

- NMR spectroscopy and X-ray crystallography confirm the formation of the 1,2,4-triazole ring and the correct attachment to the ethanone linker.

- The tautomerism of the triazole ring can influence the reactivity and stability of the final compound, which is crucial for its potential applications.

Summary Table of Preparation Methods

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N-guanidinosuccinimide intermediate | Reaction of succinic anhydride with aminoguanidine hydrochloride | Microwave irradiation enhances reaction |

| 2 | Ring-opening by 4-aminopiperidine | Nucleophilic attack on succinimide ring | Effective for aliphatic amines |

| 3 | Recyclization to form 1,2,4-triazole ring | Microwave irradiation | Confirms triazole formation |

| 4 | Purification and characterization | Standard chromatographic and spectroscopic methods | NMR, X-ray crystallography used |

| 5 | Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water | Heating and sonication improve solubility |

Q & A

Q. What are the common synthetic routes for 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include:

- N-Alkylation : Coupling 4-aminopiperidine with a triazole-containing acetyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to enhance nucleophilicity, while inert atmospheres (N₂ or Ar) prevent oxidation of sensitive intermediates .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity confirmed via NMR and HRMS .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with cross-peak validation in 2D experiments (e.g., COSY, HSQC) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution .

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Systematic parameter variation is critical:

- Temperature Gradients : Testing 25–80°C to balance reaction rate and side-product formation .

- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate coupling reactions .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .

- Yield-Purity Trade-off : Higher temperatures may increase yield but reduce purity, necessitating iterative optimization .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or impurities:

- Tautomer Identification : Use variable-temperature NMR to detect equilibrium shifts in triazole or piperidine moieties .

- Impurity Profiling : LC-MS/MS identifies byproducts, while DFT calculations predict plausible degradation pathways .

- Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) vibrational modes .

Q. What computational strategies predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., CYP450) or receptors .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories .

- Pharmacophore Modeling : MOE or Phase identifies critical interactions (e.g., H-bonding with triazole) for target prioritization .

Q. How to design in vitro assays to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., fungal CYP51 for antifungal activity) using fluorogenic substrates .

- Cell-Based Viability Assays : MTT or CellTiter-Glo® quantifies cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding Kinetics : Surface plasmon resonance (SPR) determines association/dissociation rates for receptor-ligand interactions .

Q. How does stereochemistry influence the compound’s pharmacological activity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers .

- Stereospecific Assays : Compare IC₅₀ values of enantiomers in target-specific assays; e.g., (R)- vs. (S)-configurations may show 10-fold potency differences .

- Crystallographic Validation : X-ray structures of enantiomer-target complexes reveal stereochemical binding determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.